3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one
Description
This compound is a substituted indol-2-one derivative characterized by a 3,4-dimethylphenylimino group at the 3-position and an isopropyl substituent at the 1-position of the indole ring (Fig. 1). Its molecular formula is C₁₉H₂₀N₂O, with a molecular weight of 292.38 g/mol. The (3Z)-stereochemistry of the imino group is confirmed by spectroscopic analysis and crystallography . The compound is synthesized via condensation reactions involving isatin derivatives and substituted anilines, typically under reflux conditions with catalytic acetic acid .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)imino-1-propan-2-ylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOFPHMQDXBMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
Scientific Research Applications
3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The isopropyl group in the target compound provides greater steric bulk than allyl or phenyl substituents, which may influence solubility and binding interactions in biological systems.
- Aromatic Ring Modifications : Iodo-substituted analogs () could exhibit unique reactivity in halogen-bonding interactions or radiolabeling applications.
Biological Activity
3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one (CAS Number: 62095-32-3) is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes an indole moiety, which is known for its diverse biological activities. The presence of the dimethylphenyl group may enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly concerning its anticancer and antiviral properties.
Anticancer Activity
- Mechanism of Action : The compound has shown potential as a dual inhibitor of MDM2 and XIAP, proteins that play critical roles in cancer cell survival and proliferation. By inhibiting these proteins, the compound may promote apoptosis in cancer cells.
- Potency : In vitro studies have reported an IC50 value of approximately 0.3 μM against certain cancer cell lines, indicating a significant improvement in potency compared to related compounds (e.g., MX69 with an IC50 of 7.5 μM) . This suggests that structural modifications can greatly enhance the anticancer efficacy of indole derivatives.
Data Table: Biological Activities and Potency
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MDM2/XIAP | 0.3 | |
| Antiviral (related) | Various viral strains | Not specified |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of related indole derivatives, researchers found that modifications at the phenyl ring significantly influenced activity against leukemia cell lines. The introduction of electron-donating groups like methyl enhanced the binding affinity to MDM2 and XIAP, leading to increased apoptosis rates in treated cells.
Case Study 2: Antiviral Potential
While direct studies on the antiviral efficacy of this compound are sparse, analogs have shown promise against viruses such as HIV and HCV by targeting key viral enzymes involved in replication processes . Future investigations could focus on this compound's potential against specific viral targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
